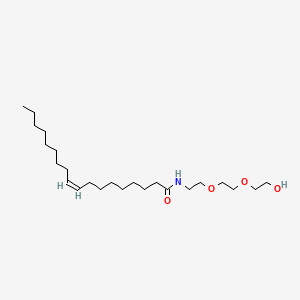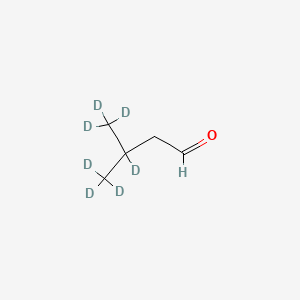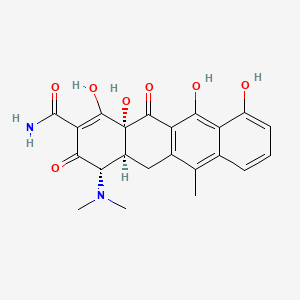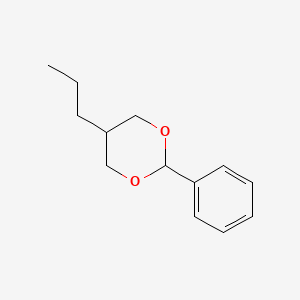
PEG-3 oleamide
Descripción general
Descripción
PEG-3 Oleamide is an oleic monoethanolamide ethoxylated . It is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . It is used as an emulsifier and surfactant in cosmetics . It promotes the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension (water and oil) and reduces the surface tension of cosmetics, contributing to the even distribution of the product when it is used .
Molecular Structure Analysis
The molecular formula of PEG-3 Oleamide is C24H47NO4 . It has an average mass of 413.634 Da and a monoisotopic mass of 413.350494 Da .Physical And Chemical Properties Analysis
PEG-3 Oleamide is a clear liquid at 50°C with a yellow amber color . It has a water content of 0.5% max and a pH of 9.0 – 11.0 in a 5% water solution .Aplicaciones Científicas De Investigación
Antifogging and Antibiofouling Properties
A study by Lee et al. (2022) explores the development of surfaces with unique functionalities like antifogging and antibiofouling. The integration of polyethylene glycol (PEG) hydrogel with oleamide (OA) shows excellent antifogging performance and biofilm resistance, useful in biomedical devices, optical instruments, and energy conservation.
Solvent in Chemical Reactions
In the field of chemical and pharmaceutical industries, PEGs serve as non-toxic, biodegradable solvents. Bantreil et al. (2012) demonstrate PEG's suitability as a solvent for olefin metathesis under microwave irradiation, applicable in various synthesis processes.
Nanoparticle Surface Modification for Biomedical Applications
Boyer et al. (2010) present a technique for replacing oleate with a PEG-phosphate ligand on NaYF(4) nanoparticles, enhancing their water dispersibility and suitability for biological applications like imaging ovarian cancer cells.
MRI Contrast Agent
Yue-Jian et al. (2010) investigated PEG-coated iron oxide nanoparticles as potential MRI contrast agents. Their stability in various conditions and efficient magnetic resonance imaging contrast characteristics suggest potential applications in biotechnology and MRI.
PEGylation of Proteins and Peptides
Roberts et al. (2002) review PEG chemistry for covalent modification of biological macromolecules, like peptides and proteins. PEGylation extends their circulation time, alters biodistribution, and shields them from the immune system, enhancing their therapeutic potential.
Tissue Engineering Materials
Elbert and Hubbell (2001) synthesized PEG-diacrylamide to create bioactive scaffolds for tissue engineering. They demonstrate its potential in producing materials with varied stiffness, affecting cell spreading and interactions with biological tissues.
Drug Delivery
Hoang Thi et al. (2020) discuss the importance of PEG in drug delivery and bioconjugation, highlighting the need for alternatives due to PEG's immunogenicity issues in certain patients.
Mecanismo De Acción
PEG-3 Oleamide functions as an emulsifying agent, promoting the formation of intimate mixtures between immiscible liquids by modifying the interfacial tension . It also acts as a surfactant, reducing the surface tension of cosmetics and contributing to the even distribution of the product when it is used .
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-18-20-28-22-23-29-21-19-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZJOLAMBUMFE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26027-37-2 | |
| Record name | PEG-6 oleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026027372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(9Z)-2-[(1-oxo-9-octadecen-1-yl)amino]ethyl]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(5-Hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B590948.png)




